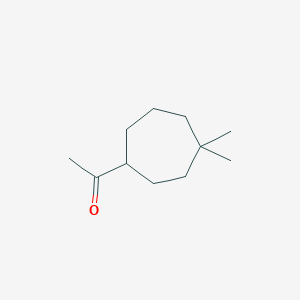
1-(4,4-Dimethylcycloheptyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4,4-Dimethylcycloheptyl)ethanone” is a chemical compound with the CAS Number: 1507473-96-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 1-(4,4-dimethylcycloheptyl)ethanone . It is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(4,4-Dimethylcycloheptyl)ethanone” is 1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(4,4-Dimethylcycloheptyl)ethanone” is a liquid at room temperature . It has a molecular weight of 168.28 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
C11H20O C_{11}H_{20}O C11H20O
and molecular weight of 168.28 g/mol , has several intriguing applications across different fields of scientific research .Material Science: Polymer Synthesis
One of the primary applications of 1-(4,4-Dimethylcycloheptyl)ethan-1-one is in the field of material science, particularly in the synthesis of polymers. It can be used to create degradable and chemically recyclable polymers, which is highly beneficial for developing sustainable materials . The compound’s structure allows it to be incorporated into polymers that can degrade under basic conditions, contributing to a circular materials economy.
Safety and Hazards
The safety information for “1-(4,4-Dimethylcycloheptyl)ethanone” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
Eigenschaften
IUPAC Name |
1-(4,4-dimethylcycloheptyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGSBGDKTVPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcycloheptyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)
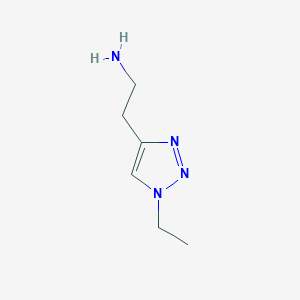
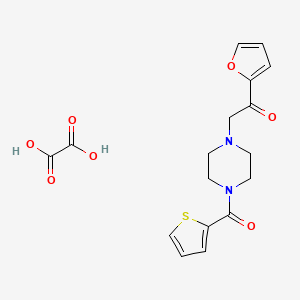
![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)
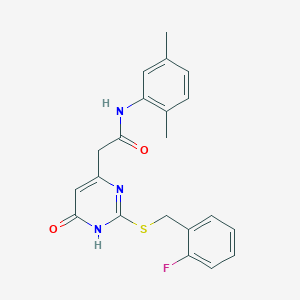
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)
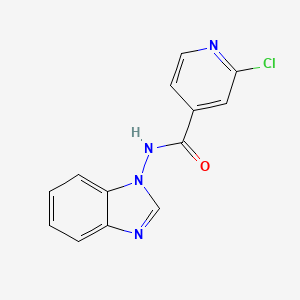
![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)


![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
